molecular formula C18H18F3N5 B14927284 4-phenyl-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

4-phenyl-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

Cat. No.: B14927284
M. Wt: 361.4 g/mol
InChI Key: BNDVSVXRRIFUOL-UHFFFAOYSA-N
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Description

N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, as well as a pyrazole ring substituted with methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The pyrazole ring is then synthesized separately and coupled with the pyrimidine ring through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency. Additionally, purification techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrimidine or pyrazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

    Industry: It is utilized in the synthesis of other complex organic molecules and as a precursor in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine
  • N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine
  • N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine

Uniqueness

N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both pyrimidine and pyrazole rings, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. Additionally, the specific substitution pattern on the pyrazole ring provides opportunities for further functionalization and optimization in various applications.

Properties

Molecular Formula

C18H18F3N5

Molecular Weight

361.4 g/mol

IUPAC Name

4-phenyl-6-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C18H18F3N5/c1-11-14(12(2)26(3)25-11)10-22-17-23-15(13-7-5-4-6-8-13)9-16(24-17)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23,24)

InChI Key

BNDVSVXRRIFUOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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